2,4-difluoro-N-(1-methylbutyl)benzamide

Description

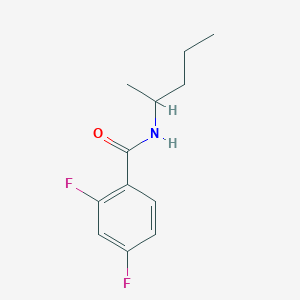

2,4-Difluoro-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and a branched alkyl chain (1-methylbutyl group) attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties .

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

2,4-difluoro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H15F2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

GHWKVAJIQVPPPD-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F |

Canonical SMILES |

CCCC(C)NC(=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues

The following table summarizes key benzamide derivatives with structural or functional similarities to 2,4-difluoro-N-(1-methylbutyl)benzamide:

Key Observations

Substituent Effects on Activity :

- Fluorine Substitution : The 2,4-difluoro configuration in the target compound contrasts with halogenated analogues like 4-bromo-N-(2-nitrophenyl)benzamide and intermediates in agrochemicals . Fluorine’s electron-withdrawing nature enhances metabolic stability and influences binding to hydrophobic pockets in enzymes or receptors .

- Alkyl vs. Aryl Amides : The 1-methylbutyl group in the target compound differs from aromatic amides (e.g., 2-nitrophenyl in ). Branched alkyl chains may improve solubility and membrane permeability compared to rigid aromatic systems .

Receptor Modulation: Benzamides like mosapride metabolites act as 5-HT4 agonists , while mGlu5 allosteric ligands (e.g., CPPHA analogues) rely on benzamide backbones for receptor binding .

Synthetic Strategies :

- The target compound could be synthesized via amidation of 2,4-difluorobenzoic acid derivatives with 1-methylbutylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (acid chloride/amine coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.